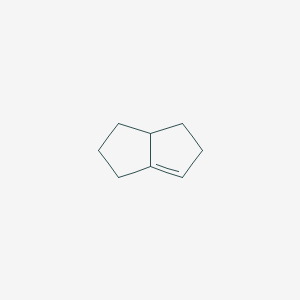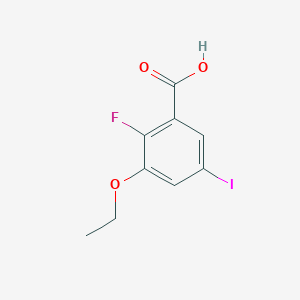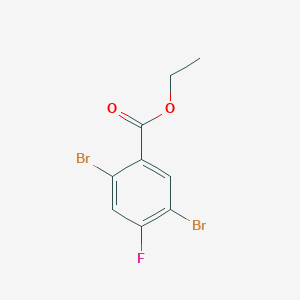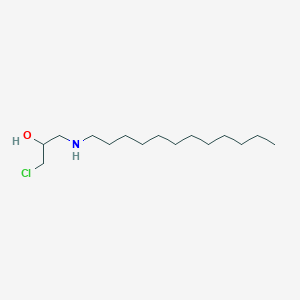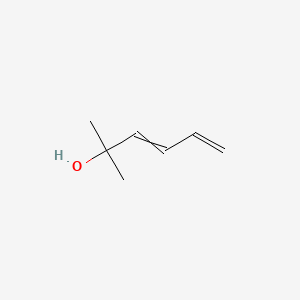
Dimethylbutadienylcarbinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylbutadienylcarbinol is an organic compound with a unique structure that makes it a subject of interest in various fields of chemistry and industry. This compound is characterized by the presence of two methyl groups attached to a butadienyl carbinol backbone, which imparts distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylbutadienylcarbinol typically involves the reaction of butadiene with formaldehyde in the presence of a catalyst. This reaction proceeds through a series of steps, including the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions often include controlled temperatures and pressures to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. Catalysts such as Lewis acids are commonly used to facilitate the reaction, and the process is optimized to minimize by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
Dimethylbutadienylcarbinol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethylbutadienylcarbinol finds applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Dimethylbutadienylcarbinol involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction often involves the formation of hydrogen bonds, van der Waals forces, and other non-covalent interactions, which stabilize the compound-receptor complex and trigger downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylbutadiene: Shares a similar butadiene backbone but lacks the carbinol group.
Butadienylcarbinol: Similar structure but without the dimethyl substitution.
Dimethylcarbinol: Contains the dimethyl and carbinol groups but lacks the butadiene backbone.
Uniqueness
Dimethylbutadienylcarbinol is unique due to the combination of its butadienyl and carbinol groups, which confer distinct reactivity and properties. This makes it a versatile compound in synthetic chemistry and various industrial applications.
Propiedades
Número CAS |
926-38-5 |
|---|---|
Fórmula molecular |
C7H12O |
Peso molecular |
112.17 g/mol |
Nombre IUPAC |
2-methylhexa-3,5-dien-2-ol |
InChI |
InChI=1S/C7H12O/c1-4-5-6-7(2,3)8/h4-6,8H,1H2,2-3H3 |
Clave InChI |
ZWRDKAOHFSUWQC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C=CC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


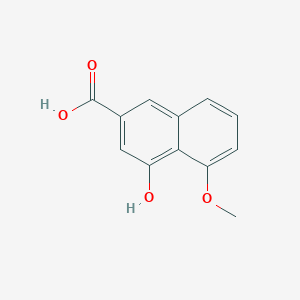

![N-[10,16-bis(4-naphthalen-2-ylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14758148.png)
![(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinecarboxamide](/img/structure/B14758154.png)
![3,6-Methanonaphtho[2,3-b]oxirene](/img/structure/B14758174.png)

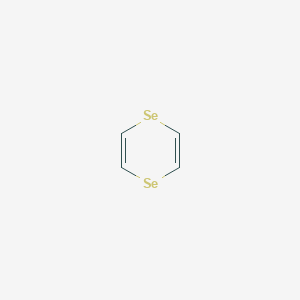
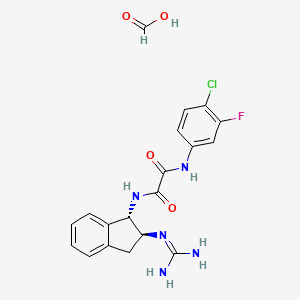
![3-((4-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl)amino)benzenesulfonamide](/img/structure/B14758195.png)
